N-(Piperidin-4-yl)picolinamide dihydrochloride
Description
Properties
IUPAC Name |
N-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9;;/h1-3,6,9,12H,4-5,7-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHGQKWTHSSBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177279-96-7 | |
| Record name | N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)picolinamide dihydrochloride typically involves the reaction of piperidine with picolinic acid or its derivatives. The process may include steps such as:
Formation of the Amide Bond: This can be achieved by reacting piperidine with picolinic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the dihydrochloride salt
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the picolinamide moiety is modified
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired modification
Major Products:
Oxidation: Oxidized derivatives of the piperidine or picolinamide moieties.
Reduction: Reduced forms of the compound, often leading to secondary amines.
Substitution: Substituted derivatives with modified functional groups
Scientific Research Applications
Organic Synthesis
N-(Piperidin-4-yl)picolinamide dihydrochloride serves as a versatile building block in organic synthesis. It is utilized in the development of various chemical compounds due to its unique structure, which allows for diverse functional group modifications.
Biochemical Probes
The compound is investigated for its potential as a biochemical probe in enzyme function studies. It has been shown to interact with specific enzymes, modulating their activity, which can be crucial for understanding metabolic pathways .
Pharmacological Research
This compound has been explored for its therapeutic properties, especially in drug development targeting central nervous system disorders. Its structure suggests potential interactions with neurotransmitter systems, indicating possible applications in treating conditions such as anxiety and depression .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. The compound demonstrated significant inhibition, suggesting its potential role in regulating lipid signaling pathways .
Case Study 2: Neuropharmacology
Research into the neuropharmacological effects of this compound indicated its ability to modulate neurotransmitter systems. This modulation could lead to therapeutic applications in treating neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)picolinamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biochemical effects .
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
Key Observations:
Backbone Diversity: this compound incorporates a piperidine ring linked to a picolinamide group, distinguishing it from halogenated pyridines (e.g., 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine) and azoamidine compounds (e.g., 2,2’-azobis derivatives) .
Salt Form and Solubility :
- Dihydrochloride salts, such as those in the target compound and azoamidine initiators, improve water solubility, critical for applications in aqueous-phase reactions or drug formulation .
Crystallographic and Bonding Behavior :
- The dichlorinated picolinamide derivative (C₁₀H₄Cl₄N₄O) exhibits a near-perpendicular dihedral angle (86.6°) between its pyridine and pyrimidine rings, minimizing steric hindrance. This contrasts with the target compound’s likely more flexible piperidine-picolinamide conformation .
Functional Group Impact: The azo group (-N=N-) in 2,2’-azobis compounds enables radical generation under thermal or UV conditions, making them suitable as initiators.
Research Findings and Implications
- Biological Relevance : Picolinamide derivatives are studied for metal chelation and bioactivity. For example, the dichlorinated analog’s hydrogen-bonded crystal lattice may influence its stability and bioavailability, a property that could be extrapolated to the target compound .
Biological Activity
N-(Piperidin-4-yl)picolinamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and neurotransmitter modulation. This article provides a detailed examination of its biological activity, including relevant research findings, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following features:
- Molecular Formula : C₁₂H₁₉Cl₂N₃O
- Molecular Weight : Approximately 292.21 g/mol
- Solubility : As a dihydrochloride salt, it exhibits enhanced solubility in aqueous solutions, facilitating its use in various biological assays.
Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in lipid metabolism, notably N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs) which are implicated in various physiological processes including pain modulation and neuroprotection .
Enzyme Inhibition
This compound has been shown to inhibit NAPE-PLD with significant potency. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory effects on this enzyme, which is critical for developing new therapeutic agents targeting lipid metabolism disorders .
Neurotransmitter Interaction
The compound's structural properties suggest potential interactions with neurotransmitter systems, particularly those involving glutamate receptors. Modulation of these receptors may lead to therapeutic benefits in conditions such as anxiety and depression. Preclinical studies have indicated that compounds targeting metabotropic glutamate receptors (mGluRs) can exhibit efficacy in treating neuropsychiatric disorders .
Comparative Analysis with Similar Compounds
A comparison table highlighting the biological activities of this compound with related compounds is presented below:
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that modifications to the piperidine moiety in similar compounds significantly affected their inhibitory activity against NAPE-PLD. The introduction of specific substituents resulted in a three-fold increase in potency compared to baseline compounds .
- Neuropharmacological Effects : Research evaluating the effects of this compound on emotional behavior in animal models revealed that inhibition of NAPE-PLD can modulate anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
- Therapeutic Potential : Given its mechanism of action and biological activity, this compound may have applications in treating conditions linked to dysregulated lipid signaling, such as obesity and metabolic syndrome .
Q & A
Q. What analytical techniques are recommended for characterizing N-(Piperidin-4-yl)picolinamide dihydrochloride?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify proton and carbon environments. For example, pyridine and piperidine moieties typically show δ values between 7.46–8.75 ppm (¹H) and 125–150 ppm (¹³C) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS. The compound’s exact mass (234.069 Da) can be cross-validated using electrospray ionization (ESI-MS) .
- Elemental Analysis : Verify purity by comparing experimental vs. theoretical C, H, N, and Cl percentages (e.g., molecular formula C₁₀H₁₆Cl₂N₂) .
Q. What safety protocols are critical when handling this compound?
- Handling Guidelines :
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to avoid skin/eye contact.
- First Aid :
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .
- Storage : Store at 2–8°C in airtight containers under inert gas to prevent degradation .
Q. How is this compound synthesized?
- Synthetic Route :
- Step 1 : Couple picolinic acid derivatives with piperidine intermediates via amidation. Palladium catalysts (e.g., PdCl₂ adducts) may enhance reaction efficiency .
- Step 2 : Purify via column chromatography (silica gel, methanol/dichloromethane eluent).
- Step 3 : Confirm dihydrochloride salt formation using titration or ion chromatography .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., amide bond formation) using Gaussian 09 software .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Validation : Compare computed NMR chemical shifts (e.g., δ ~8.75 ppm for pyridine protons) with experimental data .
Q. What structural modifications enhance its pharmacological activity?
- Structure-Activity Relationship (SAR) Strategies :
- Piperidine Substitution : Replace the piperidine methyl group with bulkier substituents (e.g., isopropyl) to modulate receptor binding .
- Pyridine Functionalization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position to improve metabolic stability .
- In Vivo Testing : Assess bioavailability in rodent models using HPLC-MS for plasma concentration analysis .
Q. How do solvent polarity and temperature affect crystallization?
- Crystallization Study Design :
- Solvent Screening : Test polar (water, ethanol) vs. non-polar (hexane) solvents.
- Temperature Gradient : Perform cooling crystallization (50°C → 4°C) to monitor crystal habit.
- X-ray Diffraction (XRD) : Analyze crystal packing; compare with similar piperidine derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) .
Contradictions & Limitations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
